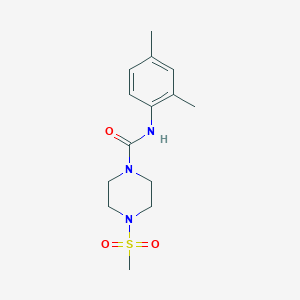![molecular formula C19H21FN4O B4878076 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4878076.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Übersicht
Beschreibung
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a piperazine ring, and a quinazolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(4-fluorophenyl)piperazine through the reaction of 4-fluoroaniline with piperazine under appropriate conditions.
Quinazolinone Core Formation: The next step involves the formation of the quinazolinone core. This can be achieved by reacting the piperazine intermediate with a suitable quinazolinone precursor, such as 2-aminobenzamide, under acidic or basic conditions.
Final Coupling: The final step involves the coupling of the quinazolinone core with the piperazine intermediate to form the desired compound. This step may require the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in studies investigating its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter regulation, thereby influencing neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-fluorophenyl)piperazine: A related compound with a similar piperazine ring and fluorophenyl group.
2-aminobenzamide: A precursor used in the synthesis of quinazolinone derivatives.
4-(2-fluorophenyl)piperazine: Another fluorophenyl-substituted piperazine with different positional isomerism.
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-13-10-17-16(18(25)11-13)12-21-19(22-17)24-8-6-23(7-9-24)15-4-2-14(20)3-5-15/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNBGDNOGOVISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4877994.png)
![(5Z)-2-amino-5-[[3-chloro-4-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B4878006.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878020.png)
![2-[(3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4878039.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4878042.png)



![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4878077.png)
![Ethyl 4-[(4-methoxy-3-methylphenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B4878091.png)
![1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878094.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4878100.png)

